2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805054
InChI: InChI=1S/C28H22N4O3S/c1-18-8-10-21(11-9-18)26-15-23(20-6-4-3-5-7-20)24(16-29)28(31-26)36-17-27(33)30-25-13-12-22(32(34)35)14-19(25)2/h3-15H,17H2,1-2H3,(H,30,33)
SMILES:
Molecular Formula: C28H22N4O3S
Molecular Weight: 494.6 g/mol

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15805054

Molecular Formula: C28H22N4O3S

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide -

Specification

Molecular Formula C28H22N4O3S
Molecular Weight 494.6 g/mol
IUPAC Name 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide
Standard InChI InChI=1S/C28H22N4O3S/c1-18-8-10-21(11-9-18)26-15-23(20-6-4-3-5-7-20)24(16-29)28(31-26)36-17-27(33)30-25-13-12-22(32(34)35)14-19(25)2/h3-15H,17H2,1-2H3,(H,30,33)
Standard InChI Key UUQBHUBXVOPQKE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C

Introduction

Structural Characteristics

Molecular Identity

PropertyValue
IUPAC Name2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
Molecular FormulaC₂₈H₂₂N₄O₃S
Molecular Weight494.6 g/mol
CAS No.332100-71-7
SMILESO=C(NC1=CC=C(N+=O)C=C1C)CSC2=NC(C3=CC=C(C)C=C3)=CC(C4=CC=CC=C4)=C2C#N
InChIKeyUUQBHUBXVOPQKE-UHFFFAOYSA-N

The molecule features a pyridine ring substituted at positions 3 (cyano), 4 (phenyl), and 6 (p-tolyl). A thioether (-S-) bridge connects the pyridine to an acetamide group, which is bonded to a 2-methyl-4-nitrophenyl moiety .

Functional Groups and Reactivity

  • Pyridine Core: Electron-deficient due to the cyano group, enabling participation in nucleophilic substitution or coordination chemistry.

  • Thioether Linkage: Provides stability and potential for further functionalization via oxidation to sulfoxide/sulfone derivatives .

  • Acetamide Group: Hydrogen-bonding capabilities, critical for interactions with biological targets.

  • Nitro Group: Electron-withdrawing, enhancing electrophilicity at the aromatic ring and influencing redox activity .

Synthesis Pathways

The synthesis of this compound involves multi-step reactions, as outlined below:

Key Reaction Steps

StepReagents/ConditionsOutcome
1. Pyridine Core FormationReaction of 3,4-dimethoxyacetophenone with ethyl cyanoacetate and ammonium acetate in ethanol under reflux .Formation of 3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-one.
2. ChlorinationTreatment with POCl₃ to convert the pyridinone to a chloropyridine intermediate .Introduction of a reactive chlorine atom for nucleophilic substitution.
3. Sulfur IncorporationReaction with mercaptoacetamide (CH₃SC(O)NH₂) in the presence of K₂CO₃/CH₃CN .Formation of the thioether bond.
4. Acetamide CouplingNucleophilic substitution using 2-methyl-4-nitroaniline under basic conditions (e.g., K₂CO₃) .Attachment of the acetamide group.

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction rates for nucleophilic substitutions .

  • Catalysts: Microwave-assisted reactions or piperidine catalysis may improve yields in intermediate steps .

Analytical Characterization

Spectroscopic Data

TechniqueKey Observations
¹H NMR (DMSO-d₆)δ 2.3–2.5 (CH₃), 7.0–8.2 (aromatic protons), 9.8 (NH) .
¹³C NMRSignals for cyano (C≡N: ~115 ppm), carbonyl (C=O: ~170 ppm), and aromatic carbons (~120–150 ppm).
IRPeaks at ~2250 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O), and ~1520 cm⁻¹ (NO₂) .
Mass SpectrometryMolecular ion peak at m/z 494.6 (M⁺⁺) .

Computational Tools

  • SMILES Processing: Python scripts (e.g., process_nmr_data) can automate spectral data analysis.

  • Docking Studies: Used to predict interactions with enzymes like COX-II or iNOS, as seen in analogous compounds .

CompoundKey FeaturesBiological ActivitySource
THZD32,4-dioxothiazolidin-5-ylidene acetamideCOX-II inhibition (IC₅₀ = 4.16 μM) .
NHC1/NHC2Enone-acetamide derivativesAnti-inflammatory (ED₅₀ = 29.92–34.30 mg/kg) .
PyridylthioacetamidesThioether-linked pyridinesAntimicrobial, antiviral, and anticancer properties .

Hypothetical Mechanisms

  • Enzyme Inhibition: The nitro group may stabilize binding to active sites via electrostatic interactions.

  • Antioxidant Activity: Thioether groups can scavenge reactive oxygen species.

  • DNA Intercalation: Planar aromatic systems (pyridine, nitrophenyl) may intercalate into DNA, disrupting replication .

PropertyData
Purity≥97% (commonly reported)
StorageCool, dry place; away from light and incompatible materials.
HazardsIrritant; avoid skin/eye contact. Contains nitro groups (explosive risk under certain conditions).

Comparative Analysis with Related Compounds

FeatureTarget CompoundAnalogues (e.g., CD11143257)
Substituents2-methyl-4-nitrophenyl, p-tolyl2-chloro-4-nitrophenyl, phenyl
Molecular Weight494.6 g/mol514.98 g/mol (CD11143257)
Synthetic ComplexityModerate (multi-step)Similar (thioether formation steps)
Biological ActivityHypothetical (based on analogs)Reported anti-inflammatory properties

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Replace nitro with electron-donating groups (e.g., methoxy) to modulate reactivity.

    • Explore sulfoxide/sulfone derivatives for enhanced bioavailability .

  • In Vivo Testing:

    • Toxicity profiling in rodent models.

    • Efficacy assessment against cancer cell lines (e.g., MCF-7, HeLa).

  • Green Chemistry Approaches:

    • Microwave-assisted synthesis to reduce reaction times .

    • Solvent-free conditions for thioether bond formation.

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